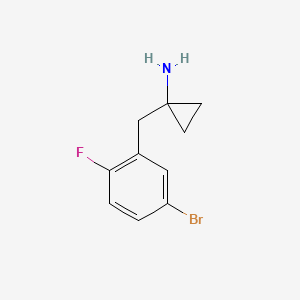
1-(5-Bromo-2-fluorobenzyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a benzylamine moiety substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, benzylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the benzene ring.
Cyclopropanation: The brominated and fluorinated benzylamine is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropane carboxylate ester under basic conditions to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound can be employed in the synthesis of complex organic molecules for research purposes.
Mecanismo De Acción
The mechanism of action of 1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(5-bromo-2-chlorophenyl)methyl]cyclopropan-1-amine
- 1-[(5-bromo-2-methylphenyl)methyl]cyclopropan-1-amine
- 1-[(5-bromo-2-iodophenyl)methyl]cyclopropan-1-amine
Uniqueness
1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these halogens can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Propiedades
Fórmula molecular |
C10H11BrFN |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
1-[(5-bromo-2-fluorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-8-1-2-9(12)7(5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
Clave InChI |
DWCZVUMHRLYZAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=C(C=CC(=C2)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


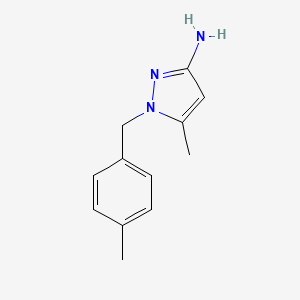
![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
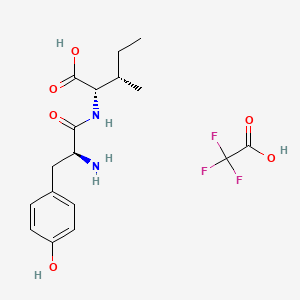

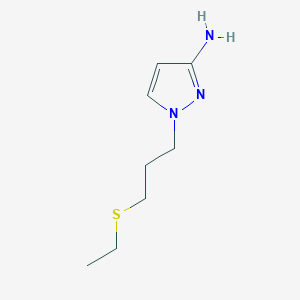
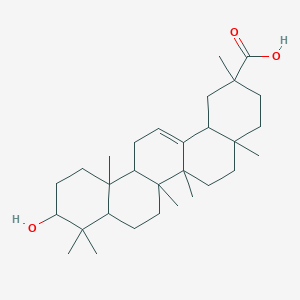
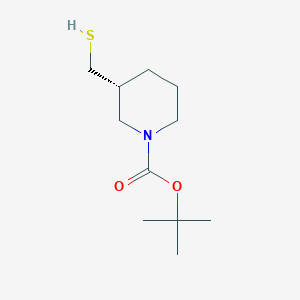
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)

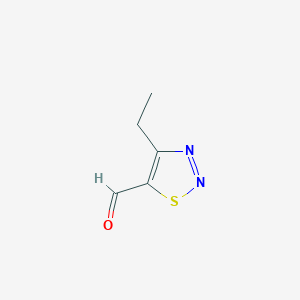
![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)
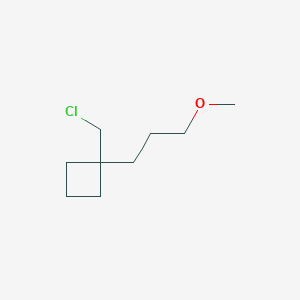
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
